molecular formula C18H21NO2S B5720273 N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide

N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide

Cat. No. B5720273
M. Wt: 315.4 g/mol
InChI Key: ZFOCLAFCBASWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide, also known as DMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMMPA belongs to the class of compounds known as phenylacetamides and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide is not fully understood, but studies have shown that it acts on the endocannabinoid system, specifically by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in pain and inflammation. By inhibiting FAAH, N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide increases the levels of anandamide, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been shown to have anti-tumor activity, as well as neuroprotective effects. Studies have also shown that N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide can modulate the immune system, making it a potential candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in pain and inflammation. However, one limitation of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide research. One potential direction is the development of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide's potential as a treatment for cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride, followed by the addition of 3-methyl-2-(methylthio)phenol and potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetamide to yield N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide. This synthesis method has been optimized for high yield and purity, making N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide readily available for further research.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been studied for its potential applications in medicinal chemistry, specifically as a potential drug candidate for the treatment of various diseases. Studies have shown that N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been shown to have anti-tumor activity, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-12-8-9-15(14(3)10-12)19-17(20)11-21-16-7-5-6-13(2)18(16)22-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOCLAFCBASWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2SC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide

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